3-(1,3-Benzothiazol-2-YL)-2,2-dimethyl-cyclopropanecarboxylic acid
Overview
Description
Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
Synthesis Analysis
Benzothiazoles can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole compounds can be analyzed using techniques such as IR, 1H NMR, Mass, and elemental analysis .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions. For example, they can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole compounds can vary widely depending on their specific structure. For example, the molecular weight of “(2E)-3-(1,3-Benzothiazol-2-yl)acrylic acid” is 205.23 and that of “(1,3-Benzothiazol-2-yl)acetic acid” is 193.23 .Scientific Research Applications
Biological and Pharmacological Significance
Benzothiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The unique structure of benzothiazole, especially when modified with various substituents, contributes to its versatile pharmacological applications. Research has demonstrated the effectiveness of benzothiazole derivatives against different types of cancer cell lines through multiple mechanisms, including enzyme inhibition and induction of apoptosis. Additionally, the antimicrobial and anti-inflammatory properties of benzothiazole derivatives underscore their potential as leads for the development of new therapeutic agents.
For instance, Boča et al. (2011) presented a comprehensive review on the chemistry and properties of benzothiazole derivatives, emphasizing their spectroscopic properties, structural diversity, and biological activity, including their role as potential anticancer and antimicrobial agents (Boča, Jameson, & Linert, 2011). Similarly, Bhat and Belagali (2020) discussed the structural activity relationship and importance of benzothiazole derivatives in medicinal chemistry, highlighting their varied biological activities and potential as key moieties in drug development (Bhat & Belagali, 2020).
Anticancer and Antimicrobial Applications
The anticancer potential of benzothiazole derivatives has been extensively reviewed, with particular attention to their mechanisms of action, such as tyrosine kinase inhibition and apoptosis induction through reactive oxygen species activation. Pathak et al. (2019) provided an in-depth analysis of the anticancer potentials of benzothiazole derivatives, offering insights into the structure-activity relationship and highlighting the significant impact of various substituents on their therapeutic efficacy (Pathak et al., 2019).
Moreover, the antimicrobial and antiviral activities of benzothiazole derivatives have been recognized as critical areas of research, especially in the context of increasing resistance to conventional antibiotics and the need for novel therapeutic agents. Elamin et al. (2020) reviewed the antimicrobial and antiviral properties of benzothiazole derivatives, suggesting their potential as effective agents against a range of pathogenic microorganisms and viruses (Elamin, Abd Elaziz, & Abdallah, 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-13(2)9(10(13)12(15)16)11-14-7-5-3-4-6-8(7)17-11/h3-6,9-10H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFCYJDJRYEXSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C2=NC3=CC=CC=C3S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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